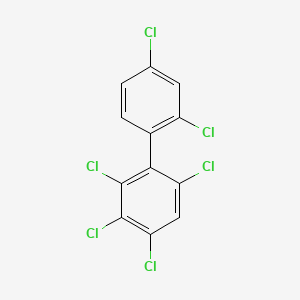

2,2',3,4,4',6-Hexachlorobiphenyl

Descripción general

Descripción

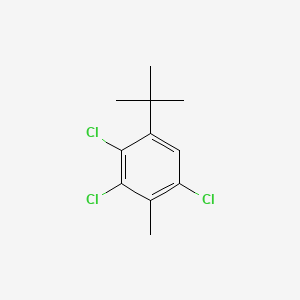

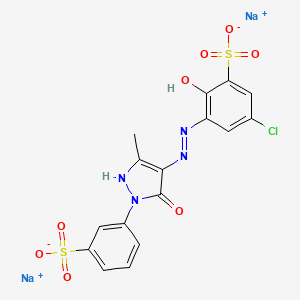

Molecular Structure Analysis

The molecular formula of 2,2’,3,4,4’,6-Hexachlorobiphenyl is C12H4Cl6 . The IUPAC name is 1,2,3-trichloro-4-(2,4-dichlorophenyl)benzene . The structure of this compound can be represented by the SMILES notation: C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl .

Chemical Reactions Analysis

Cytochrome P450 enzymes (CYPs) play an essential role in the bio-transformation of polychlorinated biphenyls (PCBs). The metabolic activation of 2,2’,3,3’,6,6’-hexachlorobiphenyl (PCB136) catalyzed by CYP2B6 has been studied .

Physical And Chemical Properties Analysis

The molecular weight of 2,2’,3,4,4’,6-Hexachlorobiphenyl is 360.9 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 6.9 . The compound has no hydrogen bond donors and no hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Electrical Transformers

2,2’,3,4,4’,6-Hexachlorobiphenyl was formerly used in electrical transformers . It was used as a dielectric fluid, which is a substance that is electrically insulating and can be polarized by an applied electric field .

Hydraulic Fluids

This compound was also used in hydraulic fluids . Hydraulic fluids are the medium by which power is transferred in hydraulic machinery .

Plasticizer in Synthetic Resins

2,2’,3,4,4’,6-Hexachlorobiphenyl served as a plasticizer in synthetic resins . Plasticizers are substances added to materials to increase their plasticity, flexibility, and reduce their hardness .

Paint, Ink, and Surface Coatings

This compound was used in several daily applications such as paint, ink, and surface coatings . It likely contributed to the durability and finish of these products .

Photocatalytic Degradation Studies

2,2’,3,4,4’,6-Hexachlorobiphenyl has been used as a model compound to study the photocatalytic degradation of Fe3O4@SiO2@TiO2 core-shell structure . This research is crucial for understanding how to break down persistent organic pollutants in the environment .

Endocrine Regulation Studies

Research has indicated that at least two nuclear receptors participating in endocrine regulation or metabolism could be regulated by chiral PCB 136 . This suggests that 2,2’,3,4,4’,6-Hexachlorobiphenyl could have potential applications in endocrine research .

Mecanismo De Acción

Target of Action

The primary target of 2,2’,3,4,4’,6-Hexachlorobiphenyl is the circadian clock . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

2,2’,3,4,4’,6-Hexachlorobiphenyl interacts with its target, the circadian clock, by inhibiting the expression of the core circadian component PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various physiological processes.

Biochemical Pathways

It is known that the compound belongs to a class of organic compounds known as polychlorinated biphenyls . These compounds can disrupt various biochemical pathways due to their ability to bioaccumulate and cause harmful health effects .

Pharmacokinetics

The ADME properties of 2,2’,3,4,4’,6-Hexachlorobiphenyl are as follows:

- Absorption : The compound is absorbed into the body due to its lipophilic nature .

- Distribution : It is distributed throughout the body and can accumulate in fatty tissues due to its lipophilic nature .

- Metabolism : The compound is metabolized in the liver .

- Excretion : The compound is excreted slowly due to its resistance to degradation . These properties impact the bioavailability of the compound, leading to its persistence in the environment and potential for bioaccumulation .

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl’s action include disruption of the circadian rhythm . This can lead to a variety of health effects, as the circadian rhythm plays a crucial role in regulating sleep-wake cycles, feeding, and hormone production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,6-Hexachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms . Additionally, its resistance to degradation means that it can remain in the environment for extended periods, potentially leading to long-term exposure .

Safety and Hazards

Propiedades

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOPSCCFZQFGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074183 | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,4,4',6-Hexachlorobiphenyl | |

CAS RN |

56030-56-9 | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056030569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH9A94Y4LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

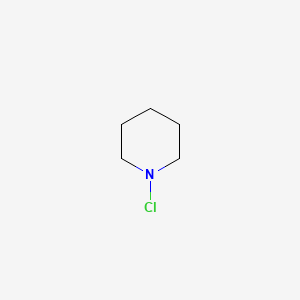

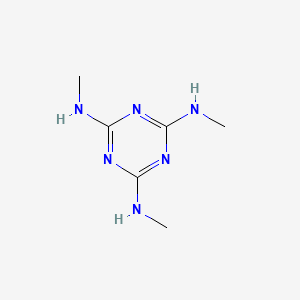

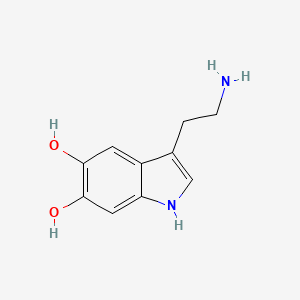

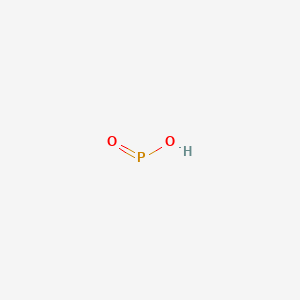

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the metabolism of 2,2’,3,4,4’,6-Hexachlorobiphenyl in humans?

A1: Research suggests that human liver microsomes (HLMs) primarily metabolize 2,2’,3,4,4’,6-Hexachlorobiphenyl through oxidation. [] The major metabolites identified were 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140) and 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132). Interestingly, the study observed inter-individual differences in the metabolite profiles, suggesting variations in metabolic capacity among individuals. []

Q2: Does the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl influence its metabolism?

A2: Yes, the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl appears to influence its metabolism. Studies show that HLMs exhibit atropselective metabolism, meaning they metabolize the different atropisomers (rotational isomers) of the molecule at different rates. [] This leads to an enrichment of specific atropisomers of both the parent compound and its metabolites. []

Q3: How does the molecular structure of 2,2',3,4,4',6-hexachlorobiphenyl affect its metabolism by cytochrome P-450 enzymes?

A3: While the provided abstracts don't directly address 2,2',3,4,4',6-hexachlorobiphenyl, research on a similar compound, 2,2',3,5,5',6-hexachlorobiphenyl, highlights the role of molecular substitution patterns in influencing cytochrome P-450-dependent metabolism. [] This suggests that the specific chlorine substitution pattern in 2,2',3,4,4',6-hexachlorobiphenyl likely plays a significant role in its interaction with cytochrome P-450 enzymes and subsequent metabolism. Further research is needed to elucidate the precise impact of its unique substitution pattern.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)